GCPII Inhibitory Activity: D-DOPA vs. L-DOPA (Enantiomeric Specificity)
In a direct head-to-head comparison using human recombinant GCPII, D-DOPA (the free acid) demonstrated an IC₅₀ of 200 nM (0.2 μM), making it approximately 3-fold more potent than L-DOPA, which exhibited an IC₅₀ of 0.6 μM under identical assay conditions [1]. D-DOPA was further characterized as a non-competitive, allosteric inhibitor of GCPII, a mode of inhibition distinct from typical active-site directed GCPII inhibitors [1]. Ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride, as the esterified hydrochloride salt of D-DOPA, embodies this stereochemically-defined pharmacophore and serves as a precursor or prodrug form of the active D-DOPA scaffold for in vivo studies requiring modulated physicochemical properties.
| Evidence Dimension | GCPII Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 200 nM (0.2 μM) for D-DOPA (free acid, equivalent to parent scaffold of target compound) |
| Comparator Or Baseline | L-DOPA (free acid); IC₅₀ = 600 nM (0.6 μM) |
| Quantified Difference | D-DOPA is ~3-fold more potent than L-DOPA; D-DOPA is a non-competitive allosteric inhibitor vs. L-DOPA which behaves differently. |
| Conditions | Human recombinant GCPII enzymatic assay (in vitro) |
Why This Matters
For research programs targeting GCPII (implicated in neurological disorders and cancer), the D-configuration scaffold offers both higher intrinsic potency and a distinct allosteric binding mode, supporting its selection over the L-enantiomer as a chemical starting point for inhibitor optimization.
- [1] Gori SS, et al. D-DOPA Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II. Pharmaceutics. 2022;14(10):2018. Table 1; Abstract. View Source
